molecular formula C14H16N4O4 B279919 N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B279919
M. Wt: 304.3 g/mol
InChI Key: YHFCVHUQYUZKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of amides It features a unique structure with an ethoxyphenyl group attached to a propanamide backbone, which is further linked to a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of 2-ethoxyaniline by reacting 2-ethoxyphenol with aniline under suitable conditions.

    Formation of the Pyrazole Intermediate: The next step involves the synthesis of 4-nitro-1H-pyrazole, which can be achieved by nitration of pyrazole.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the pyrazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of N-(2-ethoxyphenyl)-3-{4-amino-1H-pyrazol-1-yl}propanamide.

    Reduction: Formation of various reduced derivatives depending on the conditions used.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. The ethoxyphenyl group can influence the compound’s solubility and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-ethoxyphenyl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-nitrophenyl)acetamide
  • N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide

Comparison: N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro-substituted pyrazole ring and the ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H16N4O4/c1-2-22-13-6-4-3-5-12(13)16-14(19)7-8-17-10-11(9-15-17)18(20)21/h3-6,9-10H,2,7-8H2,1H3,(H,16,19)

InChI Key

YHFCVHUQYUZKAS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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